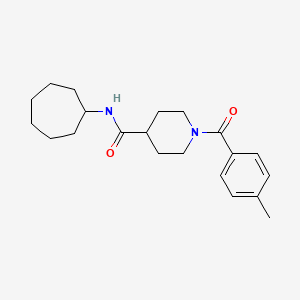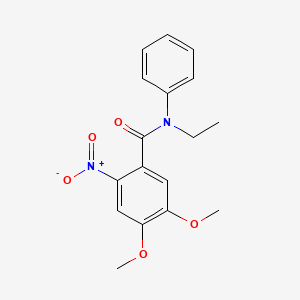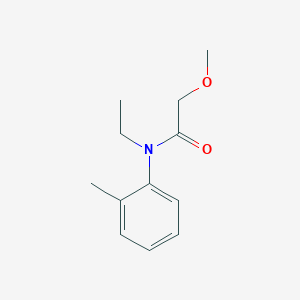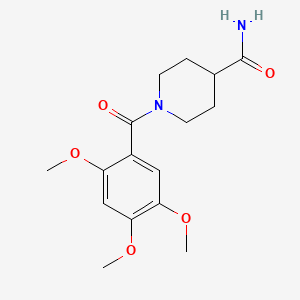
1-allyl-5-(2-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-5-(2-methylbenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as thioflavin T (ThT), is a fluorescent dye commonly used in scientific research to detect amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. ThT is a small molecule that binds specifically to amyloid fibrils, causing them to emit a fluorescent signal that can be detected and measured.
Mécanisme D'action
ThT binds specifically to amyloid fibrils, causing them to emit a fluorescent signal. The binding of ThT to amyloid fibrils is thought to occur through a combination of hydrophobic and electrostatic interactions. The fluorescent signal emitted by ThT is thought to be due to the stacking of ThT molecules on the surface of the amyloid fibrils.
Biochemical and Physiological Effects:
ThT is a small molecule that does not have any known biochemical or physiological effects on its own. Its ability to specifically bind to amyloid fibrils makes it a valuable tool in the study of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ThT is its ability to specifically bind to amyloid fibrils. This makes it a valuable tool in the study of neurodegenerative diseases. ThT is also relatively easy to synthesize and can be used in a variety of experimental settings.
One limitation of ThT is that it can only detect amyloid fibrils that have a β-sheet structure. It cannot detect other types of protein aggregates that are associated with neurodegenerative diseases. ThT is also not specific to any particular type of amyloid fibril, so it may bind to non-pathogenic amyloid fibrils as well.
Orientations Futures
There are several future directions for the use of ThT in scientific research. One area of interest is the development of new compounds that can inhibit amyloid fibril formation. ThT can be used to screen these compounds for their ability to inhibit amyloid fibril formation.
Another area of interest is the development of new imaging techniques that can detect amyloid fibrils in vivo. ThT has been used in some in vivo imaging studies, but more research is needed to develop imaging techniques that can detect amyloid fibrils in living organisms.
Finally, ThT can be used to study the role of amyloid fibrils in other diseases besides neurodegenerative diseases. For example, amyloid fibrils have been implicated in the development of type II diabetes, and ThT could be used to study the role of amyloid fibrils in this disease.
Méthodes De Synthèse
ThT can be synthesized by the reaction of 2-methylbenzaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with allyl bromide to yield ThT. The synthesis method for ThT is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
ThT is widely used in scientific research to detect amyloid fibrils. It has been used to study the formation and aggregation of amyloid fibrils in vitro and in vivo. ThT has also been used to screen compounds for their ability to inhibit amyloid fibril formation. Its ability to specifically bind to amyloid fibrils makes it a valuable tool in the development of therapeutics for neurodegenerative diseases.
Propriétés
IUPAC Name |
(5Z)-5-[(2-methylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-8-17-14(19)12(13(18)16-15(17)20)9-11-7-5-4-6-10(11)2/h3-7,9H,1,8H2,2H3,(H,16,18,20)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXAKTSGLKRITI-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)NC(=S)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)NC(=S)N(C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2-methylphenyl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)




![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5784102.png)

![N'-(mesitylmethylene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5784105.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784125.png)
